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Compound of Interest

Methyl 4-chloroquinoline-7-
Compound Name:
carboxylate

Cat. No.: B179093

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloroquinoline-7-carboxylate is a heterocyclic building block belonging to the
quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous
biologically active molecules and approved pharmaceuticals, exhibiting a broad range of
activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This
technical guide provides a comprehensive overview of Methyl 4-chloroquinoline-7-
carboxylate, including its chemical and physical properties, detailed synthesis protocols,
spectral data, and its potential applications in drug discovery and development, with a focus on
its role as a key intermediate.

Chemical and Physical Properties

Methyl 4-chloroquinoline-7-carboxylate is a solid at room temperature. Its fundamental
properties are summarized in the table below for easy reference.
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Property Value Source

CAS Number 178984-69-5 [1]

Molecular Formula C11HsCINO:2 [1]

Molecular Weight 221.64 g/mol [1]
methyl 4-chloroquinoline-7-

IUPAC Name [1]
carboxylate
7-Quinolinecarboxylic acid, 4-
chloro-, methyl ester; 7-

Synonyms [1]
Methoxycarbonyl-4-
chloroquinoline

Appearance White to off-white solid

Melting Point 138-142 °C

- Soluble in dichloromethane,
Solubility

chloroform, and methanol.

LogP (calculated)

2.8

[1]

Synthesis of Methyl 4-chloroquinoline-7-carboxylate

The synthesis of Methyl 4-chloroquinoline-7-carboxylate typically starts from the
corresponding 4-hydroxyquinoline derivative, which is then chlorinated. Below are two detailed
experimental protocols for its preparation.

Chlorination using Phosphorus Oxychloride

This method involves the conversion of the hydroxyl group at the 4-position of the quinoline
ring to a chloro group using phosphorus oxychloride (POCI3).

Experimental Protocol:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in phosphorus oxychloride
(10 eq).
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» Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-
4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This
step should be performed in a well-ventilated fume hood as it is highly exothermic and
releases HCI gas.

o Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated
sodium bicarbonate solution until the pH is approximately 7-8.

o Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
and filter. Remove the solvent under reduced pressure to obtain the crude product.

« Purification: Purify the crude product by column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexane (e.g., 10-30%) to afford pure Methyl 4-chloroquinoline-
7-carboxylate.

Synthesis via Phosphorus Oxychloride
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Synthesis of Methyl 4-chloroquinoline-7-carboxylate using POCIs.

Chlorination using Thionyl Chloride
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An alternative method for the chlorination of the 4-hydroxyquinoline precursor involves the use
of thionyl chloride (SOCIz), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

e Reaction Setup: To a suspension of methyl 4-hydroxyquinoline-7-carboxylate (1.0 eq) in a
suitable solvent such as toluene or dichloromethane, add a catalytic amount of DMF (0.1

eq).

» Reagent Addition: Slowly add thionyl chloride (2-3 eq) to the suspension at room
temperature.

e Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction
progress by TLC.

o Work-up: After completion, cool the reaction mixture to room temperature and remove the
excess thionyl chloride and solvent under reduced pressure.

 Purification: The crude residue can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography as described in the previous
method.

Synthesis via Thionyl Chloride
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Synthesis of Methyl 4-chloroquinoline-7-carboxylate using SOCI-.

Spectroscopic Data

The structural confirmation of Methyl 4-chloroquinoline-7-carboxylate is achieved through

various spectroscopic techniques.

Technique Data
o (ppm) in CDCls: 8.90 (d, 1H), 8.35 (s, 1H),
IH NMR 8.20 (d, 1H), 7.60 (d, 1H), 7.50 (dd, 1H), 4.00 (s,
3H)
d (ppm) in CDCls: 165.8, 151.5, 150.0, 143.0,
13C NMR

135.0, 129.5, 128.0, 126.0, 125.5, 122.0, 52.5

Mass Spec (El)

miz (%): 221 (M*, 100), 190 (M* - OCHs, 45),
162 (M* - COOCHs, 30), 127 (15)

IR (KBr)

v (cm=2): 3050 (Ar C-H), 2950 (C-H), 1725
(C=0, ester), 1600, 1550, 1480 (C=C, Ar), 1250
(C-0), 830 (C-CI)

Applications in Drug Discovery

Methyl 4-chloroquinoline-7-carboxylate serves as a versatile intermediate for the synthesis

of a wide array of more complex molecules with potential therapeutic applications. The 4-chloro

substituent is particularly useful as it can be readily displaced by various nucleophiles, such as

amines and thiols, to introduce diverse side chains.

Precursor for 4-Aminoquinoline Derivatives

A primary application of this compound is in the synthesis of 4-aminoquinoline derivatives, a

class of compounds renowned for their antimalarial activity (e.g., chloroquine, amodiaquine).

Experimental Workflow: Synthesis of a 4-Aminoquinoline Analog

e Reaction Setup: In a sealed tube, dissolve Methyl 4-chloroquinoline-7-carboxylate (1.0

eq) and a primary or secondary amine (1.2-2.0 eq) in a suitable solvent like ethanol, n-
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butanol, or N,N-dimethylformamide (DMF).

o Reaction: Heat the reaction mixture at a high temperature (typically 100-150 °C) for several
hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

o Work-up: After cooling, the reaction mixture is diluted with water and basified with an
agueous base (e.g., sodium carbonate).

o Extraction and Purification: The product is then extracted with an organic solvent, dried, and
purified by column chromatography or recrystallization to yield the desired 4-aminoquinoline
derivative.

Synthesis of 4-Aminoguinoline Derivatives
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General workflow for the synthesis of 4-aminoquinoline derivatives.

Potential as an Anticancer Agent Intermediate

The quinoline core is also a key feature in several anticancer agents that function as kinase
inhibitors. In particular, derivatives of quinoline have been shown to inhibit Vascular Endothelial
Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

VEGF Signaling Pathway and Inhibition by Quinoline Derivatives

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the
surface of endothelial cells triggers the dimerization of the receptor and the
autophosphorylation of its intracellular tyrosine kinase domains. This initiates a cascade of
downstream signaling pathways, including the PLCy-PKC-MAPK and the PI3K-Akt pathways,
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which ultimately lead to cell proliferation, migration, and survival, promoting the formation of
new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.

Quinoline-based inhibitors can competitively bind to the ATP-binding pocket of the VEGFR-2
kinase domain, preventing its phosphorylation and subsequent activation. This blockade of the
VEGEF signaling pathway can inhibit tumor angiogenesis and growth.

VEGF Signaling Pathway and Inhibition

@& (O

Inhibits

Binds to

|I._______

—»| VEGFR-2

Activates Activates

G’LCV-PKC-MAPK Pathwaya (PISK-Akt Pathwa)a

Proliferation

Angiogenesis

Click to download full resolution via product page

Simplified VEGF signaling pathway and the inhibitory action of quinoline derivatives.

Conclusion
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Methyl 4-chloroquinoline-7-carboxylate is a valuable and versatile building block in
medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro substituent
make it an ideal starting material for the generation of diverse libraries of quinoline derivatives.
The established importance of the quinoline scaffold in both antimalarial and anticancer drug
discovery underscores the potential of this compound as a key intermediate for the
development of novel therapeutic agents. This guide provides researchers with the essential
technical information to effectively utilize Methyl 4-chloroquinoline-7-carboxylate in their

research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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